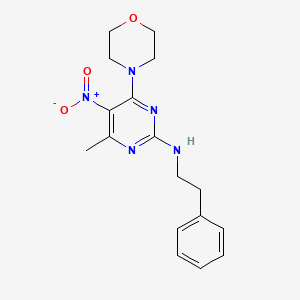

4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced techniques such as NMR spectroscopy or cheminformatics tools . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine” are not available in the search results. Such properties could be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Hydrogen-bonded Sheet Structures

Research on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, including variations with methyl substitutions and hydrated forms, reveals significant electronic polarization within pyrimidine components. These compounds demonstrate intramolecular and intermolecular hydrogen bonding, leading to the formation of sheet structures of varying construction. Such studies underscore the compound's potential in understanding electronic polarization effects and hydrogen bonding in molecular design (Orozco et al., 2008).

Nitroso Group Transfer Kinetics

A kinetic study on nitroso group transfer from N-methyl-N-nitroso-p-toluenesulfonamide to secondary amines, including morpholine, emphasizes the compound's relevance in understanding reaction mechanisms in micellar and vesicular systems. This research could inform the development of novel synthetic methodologies and improve the understanding of reaction dynamics in different solvation environments (García‐Río et al., 2003).

Aromatic Nucleophilic Substitution

The study of nucleophilic aromatic substitution with amines on nitrothiophenes in room-temperature ionic liquids highlights the effects of solvation on reaction behavior. Research findings can contribute to the optimization of reaction conditions in the synthesis of pyrimidinyl morpholine derivatives, offering insights into the solvation effects on reaction rates and mechanisms (D’Anna et al., 2006).

In Vivo Formation of N-nitroso Compounds

Investigations into the formation of N-nitroso compounds from amines and nitrite in chemical systems and animal stomachs in vivo are crucial for understanding the carcinogenic potential of nitrosamines derived from environmental amines and drugs. This research area is significant for public health and safety, highlighting the importance of monitoring and regulating N-nitroso compound formation (Lijinsky, 1980).

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-6-morpholin-4-yl-5-nitro-N-(2-phenylethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-13-15(22(23)24)16(21-9-11-25-12-10-21)20-17(19-13)18-8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMFIWYYCQNRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCC2=CC=CC=C2)N3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide](/img/structure/B2833570.png)

![Tert-butyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2833573.png)

![2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2833574.png)

![2-[N-(1,3-thiazol-2-yl)6-chloropyridine-3-sulfonamido]acetamide](/img/structure/B2833581.png)

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2833587.png)